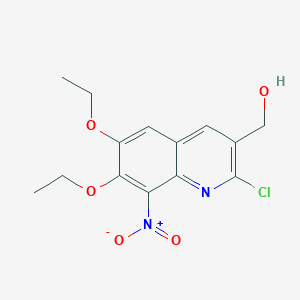

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol

Beschreibung

Eigenschaften

CAS-Nummer |

92172-62-8 |

|---|---|

Molekularformel |

C14H15ClN2O5 |

Molekulargewicht |

326.73 g/mol |

IUPAC-Name |

(2-chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol |

InChI |

InChI=1S/C14H15ClN2O5/c1-3-21-10-6-8-5-9(7-18)14(15)16-11(8)12(17(19)20)13(10)22-4-2/h5-6,18H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

SUOFUIHTNWXBKF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=CC(=C(N=C2C(=C1OCC)[N+](=O)[O-])Cl)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents. One common method involves the use of the Mitsunobu reaction, which is a well-established reaction in organic synthesis. In this reaction, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline in dry tetrahydrofuran (THF) in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production methods for (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis from laboratory to industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, alkoxyquinolines, and other substituted quinolines.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to two closely related quinoline derivatives (Table 1):

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects: The diethoxy groups in the target compound enhance steric bulk and lipophilicity compared to the dimethyl groups in the analogues. Ethoxy substituents may also increase solubility in polar solvents due to their oxygen lone pairs . This group is absent in the compared analogues.

Functional Group Variations :

- The hydroxymethyl (-CH₂OH) group in the target compound and its dimethyl analogue contrasts with the aldehyde (-CHO) group in the carbaldehyde derivative. The -CH₂OH group enables hydrogen bonding, influencing crystallinity and biological interactions, whereas the -CHO group may participate in condensation reactions .

Physicochemical and Reactivity Implications

- Solubility : The diethoxy groups may improve solubility in organic solvents relative to the dimethyl variant, though the nitro group could counterbalance this by increasing molecular polarity.

- Reactivity : The hydroxymethyl group’s primary alcohol functionality is prone to oxidation (e.g., to a carboxylic acid) or esterification, whereas the aldehyde group in the carbaldehyde derivative is more reactive toward nucleophilic additions .

Biologische Aktivität

(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.

The chemical structure of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol can be described as follows:

- Molecular Formula : C14H16ClN3O4

- CAS Number : 92172-62-8

- Molecular Weight : 315.74 g/mol

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, a series of 8-hydroxyquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol was evaluated for its cytotoxicity using the MTT assay.

| Cell Line | IC50 (µM) | Comparison Standard (Cisplatin) | Selectivity Index |

|---|---|---|---|

| HeLa | 10.5 | 21.0 | 2.0 |

| MCF-7 | 12.0 | 25.0 | 2.1 |

| A549 | 9.5 | 18.5 | 1.9 |

| A2780 | 11.0 | 20.0 | 1.8 |

These results indicate that (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol exhibits promising anticancer activity with lower IC50 values compared to the standard drug cisplatin, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has also been extensively studied. The compound was tested against several bacterial strains, revealing notable activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

The results suggest that (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol possesses significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance in antibiotic resistance .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential antiviral activity. A study focusing on the inhibition of H5N1 virus growth revealed that certain quinoline derivatives exhibited high inhibition rates with low cytotoxicity.

| Compound | Virus Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol | 91.2 | 10.5 |

This data indicates that the compound could be further explored for its antiviral capabilities, especially in the context of emerging viral threats .

Case Studies

A notable case study involved the synthesis and evaluation of several quinoline derivatives for their biological activities. Among these, (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol was highlighted for its balanced profile of efficacy and safety across various assays.

Study Findings:

- Synthesis : The compound was synthesized via a multi-step process involving chlorination and nitro substitution.

- Biological Evaluation : It underwent rigorous testing against a panel of cancer cell lines and bacterial strains.

- Results : The compound exhibited superior selectivity towards cancer cells compared to normal fibroblasts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.